N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(3,4-dichlorophenyl)methyl]acetamide
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Overview
Description
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(3,4-dichlorophenyl)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with chlorine and dioxo groups, and an acetamide group linked to a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(3,4-dichlorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene derivative: Starting with a naphthalene compound, chlorination is performed to introduce chlorine atoms at specific positions.
Oxidation: The chlorinated naphthalene undergoes oxidation to form the 1,4-dioxo groups.
Acetamide formation: The dichlorophenylmethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and stringent reaction conditions to ensure purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(3,4-dichlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the naphthalene ring or the acetamide group.
Reduction: Reduction reactions can target the dioxo groups, converting them to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(3,4-dichlorophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(3,4-dichlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(3,4-dichlorophenyl)methyl]acetamide: can be compared with other naphthalene derivatives and acetamide compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activity. The presence of both the naphthalene ring and the dichlorophenylmethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(3,4-dichlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3NO3/c1-10(24)23(9-11-6-7-14(20)15(21)8-11)17-16(22)18(25)12-4-2-3-5-13(12)19(17)26/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRHUODULWCZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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